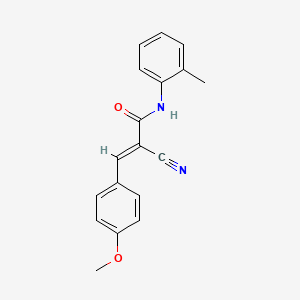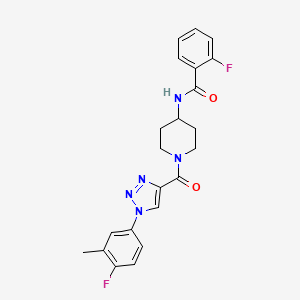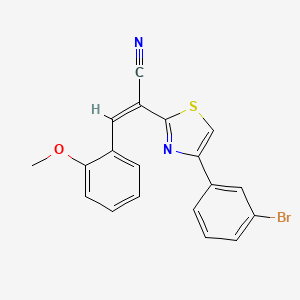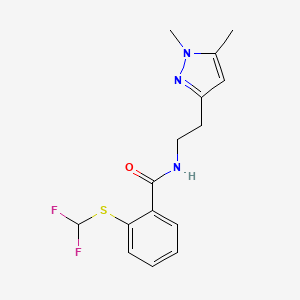
1-Methyl-3-(methylaminomethyl)indole
概要
説明
“1-Methyl-3-(methylaminomethyl)indole” is a chemical compound that belongs to the indole family . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The molecule consists of 14 Hydrogen atoms, 11 Carbon atoms, and 2 Nitrogen atoms .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
Structurally, indole is a planar bicyclic molecule in which a benzene ring is fused to the 2,3-positions of a pyrrole ring . According to Huckel’s rule, indole is aromatic in nature . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
Indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics . The reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Physical And Chemical Properties Analysis
Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . Indole is traditionally obtained from coal tar .科学的研究の応用
Photophysical Properties and Fluorescent Probe Development
1-Methyl-3-(methylaminomethyl)indole derivatives exhibit high fluorescence quantum yields and solvent-sensitive fluorescence emission. These characteristics make them excellent candidates for developing fluorescent probes. The derivatives show selectivity towards fluoride ions, indicated by significant spectral changes in fluorescence emission upon fluoride ion addition. This property is crucial for specific ion detection in various applications (Pereira et al., 2010).
Pharmacological Research
The compound has been involved in the synthesis and biological evaluation of novel HIV-1 non-nucleoside reverse transcriptase inhibitors. Variations in the chemical structure of this compound derivatives led to the discovery of compounds with significant potency against wild-type HIV-1 as well as viruses bearing specific mutations in the reverse transcriptase gene (Alexandre et al., 2011).
Chemical Synthesis and Material Science
This compound has been used as a precursor in various chemical synthesis processes. It is involved in carboxylation, ethoxycarbonylation, and carbamoylation reactions under specific conditions, yielding 1-substituted indole-3-carboxylic acids and related compounds. These reactions are significant for material science and organic chemistry, providing a range of indole derivatives for further applications (Nemoto et al., 2016).
Anticancer Research
New methyl indole-3-carboxylate derivatives synthesized from this compound have shown promising results in inhibiting the growth of cancer cell lines, including melanoma, renal, and breast cancers. The compounds are structurally analogous to 3,3′-diindolylmethane, known for its potent antitumor properties. The solid-state structure and molecular modeling of these derivatives have been characterized, adding valuable knowledge to anticancer research (Niemyjska et al., 2012).
Advanced Materials Chemistry
Indole derivatives, including this compound, are gaining interest in advanced materials chemistry due to their electron-donating nature and rich photo-excited state. These properties are suitable for applications in photodynamic therapy and other materials science fields (Ayari et al., 2020).
Safety and Hazards
将来の方向性
Indoles continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
特性
IUPAC Name |
N-methyl-1-(1-methylindol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-7-9-8-13(2)11-6-4-3-5-10(9)11/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPLFXAFPGYVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)



![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)
![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)
![1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654837.png)
